Dodecyl-methyl-(oxan-2-yl)silane

Description

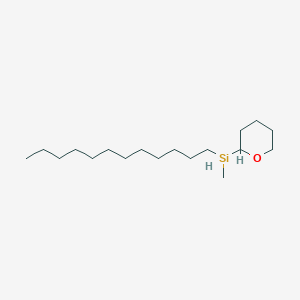

Dodecyl-methyl-(oxan-2-yl)silane is a silane derivative featuring a silicon atom bonded to three distinct groups: a dodecyl (C₁₂H₂₅) chain, a methyl (CH₃) group, and an oxan-2-yl (tetrahydropyranyl) moiety.

Properties

CAS No. |

68037-76-3 |

|---|---|

Molecular Formula |

C18H38OSi |

Molecular Weight |

298.6 g/mol |

IUPAC Name |

dodecyl-methyl-(oxan-2-yl)silane |

InChI |

InChI=1S/C18H38OSi/c1-3-4-5-6-7-8-9-10-11-14-17-20(2)18-15-12-13-16-19-18/h18,20H,3-17H2,1-2H3 |

InChI Key |

CNPNCCZOMSLZRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[SiH](C)C1CCCCO1 |

Related CAS |

68037-76-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl-methyl-(oxan-2-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, typically a platinum or rhodium complex . Another method involves the thiol-Michael addition reaction, where a thiol group reacts with an acrylate in the presence of a catalyst such as dimethylphenylphosphine .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dodecyl-methyl-(oxan-2-yl)silane undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, under anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

Oxidation: Formation of silanol or siloxane derivatives.

Reduction: Formation of silane derivatives with reduced functional groups.

Substitution: Formation of various organosilicon compounds with different functional groups.

Scientific Research Applications

Dodecyl-methyl-(oxan-2-yl)silane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl-methyl-(oxan-2-yl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silane group, which can undergo hydrolysis to form silanol groups that subsequently condense to form siloxane bonds. These bonds are responsible for the compound’s effectiveness as a coupling agent .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Dodecyl-methyl-(oxan-2-yl)silane and related silanes:

Chromatography

- Octadecyl silane (ODS): Separates six phenolic compounds but lacks selectivity due to co-elution of aldehydes .

- This compound: The oxan-2-yl group may improve selectivity for polar analytes (e.g., phenolics) via H-bonding interactions, though experimental data is needed to confirm .

Polymer and Composite Modification

- Chlorodimethyloctadecylsilane : Reactive chloride bonds strongly with organic matrices (e.g., acrylic denture bases), enhancing adhesion .

- This compound : The oxan-2-yl group could improve dispersion in polar polymers (e.g., natural rubber) but may reduce crosslinking density at high concentrations due to silane-silane interactions .

Concrete Protection

Vulcanization and Dispersion in Rubber Compounds

- Silanes with low molecular weight (e.g., SID silanes) reduce compound viscosity, improving silica dispersion but requiring optimized loadings to avoid networking issues .

- This compound : The oxan-2-yl group may act as a plasticizer, lowering viscosity and enhancing micro-dispersion. However, excessive loading could delay vulcanization due to steric hindrance .

Research Findings and Contradictions

- Adhesion Performance: Silanes with reactive groups (e.g., chloride in Chlorodimethyloctadecylsilane) show superior adhesion in dental composites compared to non-reactive analogs . However, this compound’s oxan-2-yl group might compete with matrix functional groups, reducing adhesion efficiency .

- Thermal Stability : Long alkyl chains (e.g., octadecyl in ODS) enhance thermal stability, whereas shorter chains (e.g., dodecyl) may lower melting points .

- Contradictions in Silane Loading : Higher silane content improves initial vulcanization rates but reduces crosslinking density due to silane-silane interactions, a trend observed in both CNC and silica compounds .

Biological Activity

Dodecyl-methyl-(oxan-2-yl)silane is a silane compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic dodecyl chain, which contributes to its amphiphilic nature. The oxane ring enhances its stability and solubility in various solvents. This unique structure allows it to interact with biological membranes, potentially influencing cellular processes.

Antimicrobial Properties

Research indicates that silanes, including this compound, exhibit antimicrobial properties. The hydrophobic tail facilitates penetration into lipid membranes, disrupting microbial cell integrity. A study by Amponin et al. (2020) demonstrated that similar silane compounds effectively reduced bacterial load in agricultural settings, suggesting a potential application in disinfectants for livestock and poultry environments .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies show that it can induce apoptosis in certain cancer cells, although specific data on this compound is limited. A related compound, octadecyltrichlorosilane, has shown significant anticancer activity by inducing cell cycle arrest and apoptosis in MCF-7 breast cancer cells .

Anti-inflammatory Effects

Silanes have also been linked to anti-inflammatory activities. Research suggests that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This property may be beneficial in treating inflammatory diseases .

Case Studies

- Agricultural Application : In a study focusing on the use of silanes as antimicrobial agents in agriculture, this compound was tested for its efficacy against pathogens affecting crops. Results indicated a significant reduction in pathogen viability when applied as a foliar spray .

- Cancer Research : A pilot study evaluated the cytotoxic effects of various silanes on human cancer cell lines. This compound exhibited moderate cytotoxicity, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.